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A Comparative Guide to Solid Supports for Oligonucleotide Synthesis

For researchers, scientists, and professionals in drug development, the choice of solid support

is a critical factor in the efficiency, purity, and scalability of oligonucleotide synthesis. This guide

provides an objective comparison of the most commonly used solid supports, featuring

supporting experimental data and detailed methodologies to inform your selection process.

Overview of Common Solid Supports
Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the

automated and efficient construction of DNA and RNA strands.[1] The solid support, an

insoluble matrix to which the initial nucleoside is attached, plays a pivotal role in the overall

success of the synthesis.[2] The most prevalent materials for this purpose are Controlled Pore

Glass (CPG), Polystyrene (PS), and innovative Hybrid supports that combine the properties of

both.[2][3]

Controlled Pore Glass (CPG) is a rigid, non-swelling support with a uniform porous structure

that facilitates rapid mass transfer of reagents.[4] Its mechanical stability makes it a reliable

choice for various synthesis scales.[5] However, the loading capacity of CPG is limited by its

surface area, which is inversely related to pore size.[4]

Polystyrene (PS) supports offer the advantage of higher nucleoside loading capacities

compared to CPG, which can be beneficial for large-scale synthesis of shorter oligonucleotides.

[5][6] However, PS is a swellable polymer, and this can lead to challenges with reagent
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diffusion and increased backpressure in larger synthesis columns, particularly for longer

oligonucleotides.[3][4]

Hybrid Supports (e.g., HybridCPG™) have been developed to harness the strengths of both

CPG and polystyrene.[3] These supports typically consist of CPG particles coated with a thin

layer of crosslinked polystyrene.[4] This design aims to provide the high loading capacity

characteristic of polystyrene while maintaining the dimensional stability and favorable flow

characteristics of CPG.[3][4]

Performance Comparison of Solid Supports
The performance of a solid support is evaluated based on several key parameters, including

loading capacity, synthesis efficiency (coupling efficiency), and the purity of the final

oligonucleotide product.

Loading Capacity
Loading capacity refers to the amount of the first nucleoside attached per gram of the solid

support, typically measured in micromoles per gram (µmol/g).[5] Higher loading capacity can

lead to a greater yield of oligonucleotide per synthesis run, which is a significant factor in large-

scale production.[3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://reporter.nih.gov/project-details/7670056
https://www.glenresearch.com/reports/gr24-211
https://reporter.nih.gov/project-details/7670056
https://www.glenresearch.com/reports/gr24-211
https://reporter.nih.gov/project-details/7670056
https://www.glenresearch.com/reports/gr24-211
https://www.biotage.com/hubfs/bynder/Document/PPS676-biotage-solid-phase-oligonucleotide-synthesis-white-paper.pdf
https://reporter.nih.gov/project-details/7670056
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solid Support
Typical Loading Capacity
(µmol/g)

Key Characteristics

Controlled Pore Glass (CPG) 20 - 30 (conventional)

Mechanically robust and non-

swelling.[2][5] Loading is

dependent on pore size, with

larger pores having lower

surface area and thus lower

loading capacity.[4]

Polystyrene (PS) Up to 350

High loading capacity,

beneficial for large quantities

of short oligonucleotides.[2][5]

[6] Swelling in organic solvents

can be a limitation.[4]

HybridCPG™ 75 - 141+

Combines the high loading of

PS with the rigidity of CPG.[4]

Exhibits minimal swelling.[4]

Synthesis Efficiency and Purity
Synthesis efficiency is typically assessed by the average yield per coupling cycle, which should

ideally be above 98-99%.[7] The purity of the crude oligonucleotide product is a direct reflection

of the support's performance and the efficiency of the synthesis chemistry. Polystyrene

supports have been reported to offer superior coupling efficiency, potentially due to a more

anhydrous environment.[8]

A comparative study on universal supports, which are designed to work for both DNA and RNA

synthesis, demonstrated that a universal support tested on both CPG and polystyrene cores

could successfully produce short and long DNA oligomers as well as biologically active siRNA.

[9][10] The purity of RNA synthesized on various universal supports ranged from 62% to 82%

as determined by ion-exchange HPLC.[9]

Experimental Protocols
Determination of Nucleoside Loading on Solid Supports
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The loading of the initial nucleoside on the solid support can be quantified using trityl analysis.

[5]

Protocol:

A precisely weighed sample of the dried solid support (e.g., 1-5 mg) is placed in a reaction

vessel.

A solution of a strong acid (e.g., perchloric acid in methanol or a 1:1 mixture of concentrated

hydrochloric acid and ethanol) is added to cleave the dimethoxytrityl (DMT) group from the

5'-hydroxyl of the nucleoside.[5]

The cleavage results in the formation of a bright orange DMT cation.

The absorbance of the resulting solution is measured spectrophotometrically at 495 nm.[1]

The loading capacity (in µmol/g) is calculated based on the absorbance value, the extinction

coefficient of the DMT cation, the volume of the acid solution, and the initial mass of the solid

support.

Oligonucleotide Synthesis Workflow
The solid-phase synthesis of oligonucleotides follows a cyclical process, with each cycle adding

one nucleotide to the growing chain.[11] The phosphoramidite method is the most widely used

chemistry.[1][11]

The four main steps in each cycle are:

Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside

using a mild acid.[7]

Coupling: Activation of the incoming phosphoramidite monomer and its reaction with the free

5'-hydroxyl group of the growing oligonucleotide chain.[11]

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion

mutants (n-1 sequences).[11]
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Oxidation (or Thiolation): Conversion of the unstable phosphite triester linkage to a more

stable phosphate triester (for standard DNA/RNA) or a phosphorothioate linkage.[11]

Solid-Phase Oligonucleotide Synthesis Cycle

Start with
Support-Bound Nucleoside

1. Detritylation
(DMT Removal) 2. Coupling

(Add Phosphoramidite)
3. Capping

(Block Unreacted Sites)
4. Oxidation/Thiolation

(Stabilize Linkage)

Elongated
Oligonucleotide Chain

Repeat for
next cycle Final Cleavage

& Deprotection
After final cycle Purified

Oligonucleotide
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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